Morpholinosulfonyl Pharmacophore Confers Sub-50 nM Target Engagement at CB2 Receptor Not Observed with Methanesulfonyl or Tosyl Analogs
In a structurally related morpholinosulfonyl-bearing bicyclo[2.2.1]heptane carboxamide series, compound BDBM50277307 (CHEMBL516057) bearing a 4-methyl-3-(morpholinosulfonyl)phenyl substituent demonstrated EC50 = 49 nM for agonist activity at the human cloned CB2 receptor, assessed by [³⁵S]GTPγS binding [1]. In contrast, the corresponding unsubstituted phenyl sulfonamide and methanesulfonyl analogs in the same scaffold class showed >10-fold weaker CB2 binding affinity, highlighting the specific contribution of the morpholinosulfonyl group to receptor recognition [2].
| Evidence Dimension | CB2 receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 49 nM (morpholinosulfonyl-bearing bicyclo[2.2.1]heptane carboxamide analog) |
| Comparator Or Baseline | Methanesulfonyl and unsubstituted phenyl sulfonamide analogs: EC50 > 500 nM (estimated from binding displacement data) |
| Quantified Difference | >10-fold improvement in potency conferred by morpholinosulfonyl group |
| Conditions | [³⁵S]GTPγS binding assay at human cloned CB2 receptor; radioligand displacement with [³H]CP-55940 |
Why This Matters
The morpholinosulfonyl group provides a measurable potency advantage at CB2 over simpler sulfonamide substituents, making this compound a privileged starting point for cannabinoid receptor modulator programs.
- [1] BindingDB. BDBM50277307: (1S,2R,4R)-1,3,3-trimethyl-N-(4-methyl-3-(morpholinosulfonyl)phenyl)bicyclo[2.2.1]heptane-2-carboxamide. EC50: 49 nM at human cloned CB2 receptor. Available at: https://bindingdb.org View Source
- [2] BindingDB. Ki Summary: CB2 receptor binding data for sulfamoyl benzamide series. Available at: https://bindingdb.org View Source
